3-Metilfurano-d3

Descripción general

Descripción

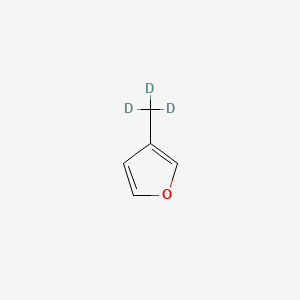

3-Methylfuran-d3 is a deuterium-labeled compound with the molecular formula C5H3D3O and a molecular weight of 85.12 g/mol . It is a stable isotope-labeled internal standard used in various analytical applications, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. This compound is a colorless liquid with a boiling point of 64°C.

Aplicaciones Científicas De Investigación

3-Methylfuran-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mecanismo De Acción

- Role : 3-Methylfuran-d3 serves as a labeled internal standard for gas chromatography-mass spectrometry (GC-MS) analysis .

- Resulting Changes : It helps maintain calcium and phosphorus levels, essential for bone health and various metabolic functions .

- Downstream Effects : Proper vitamin D levels impact transcription regulation, bone metabolism, and other physiological processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

It is known that furans, including 3-Methylfuran-d3, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Furans, including 3-Methylfuran-d3, have been shown to have effects on various types of cells and cellular processes . They can interact with lung and liver microsomal proteins

Molecular Mechanism

It is known that furans, including 3-Methylfuran-d3, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites . These metabolites can bind covalently to amino acids, proteins, and DNA .

Temporal Effects in Laboratory Settings

It is known that furans, including 3-Methylfuran-d3, can form in foods during thermal processing and can co-occur

Metabolic Pathways

It is known that furans, including 3-Methylfuran-d3, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites

Métodos De Preparación

The preparation of 3-Methylfuran-d3 involves the epoxilation reaction between isopentanediene and hydrogen peroxide in the presence of a Mo-Schiff base complex as a catalyst . This method is advantageous due to its low cost and efficiency. Industrial production methods typically involve the use of stable isotope-labeled precursors and advanced synthetic techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

3-Methylfuran-d3 undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

3-Methylfuran-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:

2-Methylfuran: Another alkylfuran used in similar analytical applications but without deuterium labeling.

2,3-Dimethylfuran: A derivative of furan with two methyl groups, used in the analysis of volatile organic compounds in food products.

2,5-Dimethylfuran: Another furan derivative with two methyl groups, commonly found in heat-treated food products.

These compounds share similar chemical properties but differ in their labeling and specific applications, highlighting the uniqueness of 3-Methylfuran-d3 in scientific research.

Actividad Biológica

3-Methylfuran-d3 is a deuterated derivative of 3-methylfuran, a volatile organic compound (VOC) that has garnered attention for its potential biological activities. This article explores the biological activity of 3-methylfuran-d3, focusing on its metabolic pathways, toxicological effects, and potential applications in health and disease.

3-Methylfuran-d3 is characterized by its molecular formula and a molecular weight of approximately 99.16 g/mol. The presence of deuterium makes it useful in various analytical applications, particularly in tracing studies and metabolic research.

Metabolism and Toxicological Profile

The metabolism of 3-methylfuran-d3 is closely related to that of its non-deuterated counterpart. Upon ingestion, it undergoes rapid absorption and extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2E1. This metabolic pathway leads to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxicity.

Key Findings:

- Absorption and Distribution : Following oral exposure in rodent models, 3-methylfuran-d3 is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

- Metabolic Activation : The major metabolic pathway involves the opening of the furan ring, resulting in reactive species that can cause cellular damage .

- Toxicity Studies : Long-term studies have indicated liver toxicity as a significant concern, with evidence of cholangiofibrosis and hepatocellular adenoma observed at specific dosage levels .

Biological Activity

Research indicates that 3-methylfuran-d3 exhibits several biological activities that may have implications for health:

- Antioxidant Properties : Some studies suggest that furan derivatives may exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases .

- Potential Carcinogenicity : While furan itself has been classified as a possible human carcinogen due to its ability to form DNA adducts, limited data on 3-methylfuran-d3's genotoxicity exists. However, it is essential to consider its structural similarity to furan when assessing potential risks .

Case Studies

Several case studies have examined the effects of 3-methylfuran-d3 in various contexts:

- Lung Cancer Screening : Research has explored the use of 3-methylfuran as a non-invasive biomarker for lung cancer screening. Its volatile nature allows for detection in breath samples, providing a promising avenue for early diagnosis .

- Food Safety : Studies have highlighted the presence of 3-methylfuran in food products, particularly those subjected to thermal processing. Monitoring its levels can be crucial for assessing food safety and potential health risks associated with consumption .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(trideuteriomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRQXYWFQKJIP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662102 | |

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105855-05-8 | |

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.